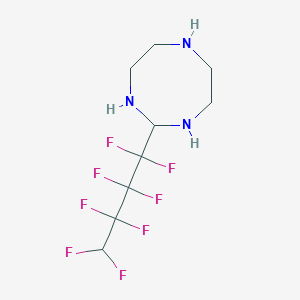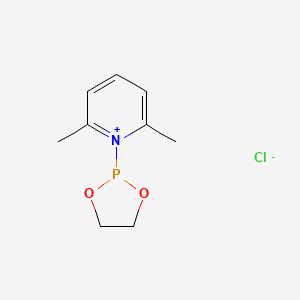
Pyridinium, 1-(1,3,2-dioxaphospholan-2-yl)-2,6-dimethyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 1-(1,3,2-dioxaphospholan-2-yl)-2,6-dimethyl-, chloride is a chemical compound that belongs to the class of pyridinium salts This compound is characterized by the presence of a pyridinium ring substituted with a 1,3,2-dioxaphospholan-2-yl group and two methyl groups at the 2 and 6 positions The chloride ion serves as the counterion to balance the charge of the pyridinium cation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(1,3,2-dioxaphospholan-2-yl)-2,6-dimethyl-, chloride typically involves the reaction of 2,6-dimethylpyridine with a suitable phosphorus-containing reagent. One common method is the reaction of 2,6-dimethylpyridine with 1,3,2-dioxaphospholane in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Pyridinium, 1-(1,3,2-dioxaphospholan-2-yl)-2,6-dimethyl-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.
Substitution: The pyridinium ring can undergo substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides, cyanides, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides or other oxidized phosphorus species.
Reduction: Formation of phosphines or other reduced phosphorus compounds.
Substitution: Formation of substituted pyridinium salts with different anions.
科学的研究の応用
Pyridinium, 1-(1,3,2-dioxaphospholan-2-yl)-2,6-dimethyl-, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Pyridinium, 1-(1,3,2-dioxaphospholan-2-yl)-2,6-dimethyl-, chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The presence of the dioxaphospholan group can influence the compound’s reactivity and binding affinity, leading to various biological effects.
類似化合物との比較
Similar Compounds
Pyridinium, 1-(1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-, chloride: Similar structure but with a different phosphorus-containing ring.
Pyridinium, 1-(1,3,2-dioxaphospholan-2-yl)-4-methyl-, chloride: Similar structure but with a methyl group at the 4 position instead of the 2 and 6 positions.
Uniqueness
Pyridinium, 1-(1,3,2-dioxaphospholan-2-yl)-2,6-dimethyl-, chloride is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the dioxaphospholan group and the specific positioning of the methyl groups contribute to its distinct properties compared to other similar compounds.
特性
CAS番号 |
190070-96-3 |
|---|---|
分子式 |
C9H13ClNO2P |
分子量 |
233.63 g/mol |
IUPAC名 |
1-(1,3,2-dioxaphospholan-2-yl)-2,6-dimethylpyridin-1-ium;chloride |
InChI |
InChI=1S/C9H13NO2P.ClH/c1-8-4-3-5-9(2)10(8)13-11-6-7-12-13;/h3-5H,6-7H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
SYHJMNBIKQBNBP-UHFFFAOYSA-M |
正規SMILES |
CC1=[N+](C(=CC=C1)C)P2OCCO2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


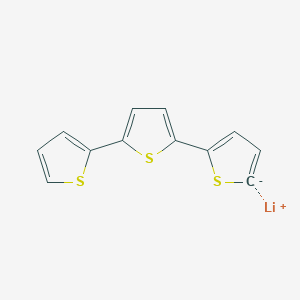
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)
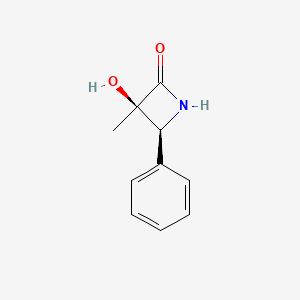
![6-[Ethyl(phenyl)amino]hexan-1-OL](/img/structure/B12552358.png)


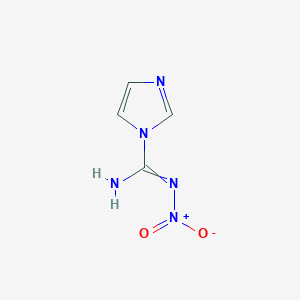
![4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol](/img/structure/B12552378.png)

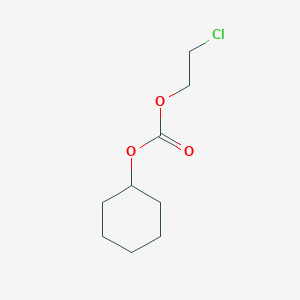

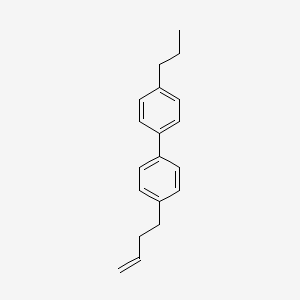
![1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12552404.png)
